Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Adenosine A1 receptor Radioligand binding Structure-activity relationship

Procuring adenosine receptor tool compounds by scaffold similarity alone risks 6- to 36-fold variations in binding affinity and unpredictable selectivity shifts. Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS 168279-54-7) is the validated, minimal pharmacophore of the tetrahydrobenzothiophenone class with quantitatively defined dual A₁/A₂ₐ blockade. · Balanced dual antagonist profile: A₁ Ki = 1.93 μM, A₂ₐ Ki = 3.66 μM; selectivity ratio = 1.9. · Published matched-pair SAR data available for systematic scaffold elaboration. · Functions as an analytical reference standard for verifying identity and purity of novel analogs. · Well-characterized, ligand-efficient starting point for neurological & cardiovascular programs.

Molecular Formula C12H14O3S2
Molecular Weight 270.4 g/mol
CAS No. 168279-54-7
Cat. No. B067162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
CAS168279-54-7
Molecular FormulaC12H14O3S2
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2CCCC(=O)C2=C(S1)SC
InChIInChI=1S/C12H14O3S2/c1-3-15-11(14)10-7-5-4-6-8(13)9(7)12(16-2)17-10/h3-6H2,1-2H3
InChIKeyBHVLZDJJLSBOHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate: A Non-Xanthine Adenosine Receptor Antagonist


Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS 168279-54-7) is a tetrahydrobenzothiophenone derivative belonging to a novel class of non-nitrogen-containing heterocycles identified as adenosine receptor antagonists [1]. Its molecular formula is C₁₂H₁₄O₃S₂ and it satisfies Lipinski's rule of five, indicating drug-like physicochemical properties . The compound displays micromolar binding affinity at both rat A₁ and A₂ₐ adenosine receptors, positioning it as a dual antagonist scaffold distinct from classical xanthine-based ligands [1].

Scaffold Class Non-xanthine tetrahydrobenzothiophenone adenosine receptor antagonist
Receptor Target Dual A₁/A₂ₐ binding (micromolar range); reported balanced selectivity
Research Use Radioligand displacement, SAR template, pharmacophore-optimization studies

Why Tetrahydrobenzothiophenone Analogs Cannot Be Interchanged Without Matched-Pair Binding Data


Within the tetrahydrobenzothiophenone series, seemingly minor structural modifications—such as extending the 3-thioether from methyl to ethyl, reducing the 4-keto group to a hydroxyl, or hydrolyzing the 1-ethyl ester to the corresponding carboxylic acid—produce 6- to 36-fold changes in receptor binding affinity and profound shifts in A₁/A₂ₐ selectivity [1]. A procurement decision based solely on core scaffold similarity, without reference to matched-pair quantitative binding data, therefore carries a high risk of selecting an analog with drastically different—and potentially unsuitable—target engagement characteristics [1].

Thioether-chain extension

Replacing the 3-methylthio with an ethylthio substituent may substantially reduce A₂ₐ receptor affinity; binding profile cannot be extrapolated from core scaffold similarity.

4-Keto or 1-ester modification

Reduction of the 4-keto group or hydrolysis of the ethyl ester may markedly diminish A₁ receptor engagement. Matched-pair binding data are essential for analog selection.

Quantitative Comparator Evidence from a Single Reproducible Study


A1 Receptor Affinity and Essential Pharmacophoric Elements

In a standardized radioligand displacement assay at rat brain A₁ receptors, the target compound (1; R₁ = CO₂CH₂CH₃, R₂ = SCH₃, X = =O) exhibits a Ki of 1.93 ± 0.21 μM. Reduction of the 4-keto group to a secondary alcohol (compound 8; X = OH,H) yields Ki = 18.3 ± 1.9 μM, a 9.5-fold decrease in affinity. Hydrolysis of the ethyl ester to the carboxylic acid (compound 13; R₁ = COOH) results in Ki = 69.4 ± 10.7 μM, a 36-fold loss. Complete removal of the 1-substituent (compound 12; R₁ = H) yields only 28 ± 7% displacement at 100 μM [1].

A₁ Binding Affinity
Head-to-head
Compound 1 (4-keto, 1-CO₂Et) Ki = 1.93 μM vs. Compound 8 (4-OH) Ki = 18.3 μM (9.5-fold loss) and Compound 13 (1-COOH) Ki = 69.4 μM (36-fold loss).
4-keto and 1-ethyl ester groups are critical for A₁ engagement; modifications cause large affinity reductions.
[³H]PIA displacement, rat brain membranes; mean ± SEM, n = 3–5
Adenosine A1 receptor Radioligand binding Structure-activity relationship

A2A Receptor Affinity and Thioether Substituent Sensitivity

At rat striatal A₂ₐ receptors, the target compound (1; R₂ = SCH₃) displays Ki = 3.66 ± 1.19 μM. The direct ethylthio analog (16; R₂ = SCH₂CH₃), differing only by a single methylene unit in the thioether chain, exhibits Ki = 23.9 ± 2.6 μM, representing a 6.5-fold reduction in affinity [1]. This steep SAR illustrates that the A₂ₐ binding pocket is highly sensitive to thioether size, with the methylthio group providing near-optimal fit.

A₂ₐ Thioether Sensitivity
Head-to-head
Methylthio (1) Ki = 3.66 μM vs. ethylthio (16) Ki = 23.9 μM — 6.5-fold difference
Thioether size strongly modulates A₂ₐ binding; methylthio supports higher target occupancy in this assay.
[³H]CGS21680 displacement, rat striatal membranes; n = 3–6
Adenosine A2a receptor Thioether SAR Radioligand binding

Balanced A1/A2A Selectivity Profile

The A₂ₐ/A₁ selectivity ratio of the target compound (1) is 1.9, indicating near-equipotent dual antagonism. In contrast, progressively larger 3-thioether substituents drive selectivity toward A₁: propylthio (2) ratio = 3.7, isopropylthio (3) = 2.6, allylthio (4) = 5.7, butylthio (5) = 11.0, and ethylthio (16) = 8.9 [1]. Compound 1 thus provides the most balanced A₁/A₂ₐ profile among the alkylthio-substituted tetrahydrobenzothiophenones evaluated, making it the preferred starting point when simultaneous engagement of both receptor subtypes is desired.

A₁/A₂ₐ Selectivity Ratio
Head-to-head
Compound 1 selectivity ratio = 1.9 (near-equipotent dual antagonism); butylthio analog ratio = 11.0.
Lowest selectivity ratio in series; supports simultaneous engagement of both subtypes in receptor studies.
Ratio = A₂ₐ Ki / A₁ Ki; derived from radioligand binding assays
Receptor selectivity Dual antagonism Adenosine A1/A2a

Potency and Scaffold Minimalism Compared to BTH4

The most potent nonselective compound in the series, BTH4 (7; R₂ = SCH₂Ph), achieves Ki = 0.715 ± 0.116 μM at A₁ and 1.36 ± 0.25 μM at A₂ₐ, representing an approximate 2.7-fold potency advantage over compound 1 [1]. However, BTH4 carries a benzylthio substituent (C₁₈H₁₈O₃S₂, MW 346.46) compared with the methylthio group of compound 1 (C₁₂H₁₄O₃S₂, MW 270.37), resulting in a 28% higher molecular weight . This difference in structural complexity positions compound 1 as a more ligand-efficient, minimal-pharmacophore scaffold for further synthetic elaboration.

Scaffold Efficiency vs. BTH4
Head-to-head
Compound 1 (A₁ Ki 1.93 μM, MW 270) vs. BTH4 (A₁ Ki 0.715 μM, MW 346): BTH4 ~2.7-fold more potent, but compound 1 has 28% lower molecular weight.
Minimal pharmacophore with validated dual-receptor activity; ligand-efficient scaffold for derivatization.
Identical radioligand assays; MW from molecular formulas
Lead optimization Ligand efficiency BTH4 comparator

Research and Procurement Application Scenarios


In Vitro Tool for Balanced A1/A2A Antagonism

Compound 1 serves as a non-xanthine, dual A₁/A₂ₐ antagonist tool compound for radioligand displacement and functional assays where balanced receptor blockade is required. Its A₁ Ki of 1.93 μM and A₂ₐ Ki of 3.66 μM, with a minimal selectivity ratio of 1.9, make it suitable for probing adenosine receptor pharmacology in brain and peripheral tissue membrane preparations without introducing the receptor bias inherent in more selective analogs [1].

Minimum-Pharmacophore Scaffold for SAR Expansion

With its compact methylthio and ethyl ester substituents (MW 270.37), compound 1 represents the minimal active pharmacophore of the tetrahydrobenzothiophenone class. Medicinal chemistry groups can systematically elaborate the 3-thioether, 1-carboxylate, or saturated ring positions to explore affinity and selectivity modulation, using the published matched-pair data—where each modification produces quantitatively characterized shifts in A₁ and A₂ₐ binding—as a reference framework [1].

Analytical Reference Standard for Derivative Characterization

Given its well-defined structure, published spectroscopic data, and documented biological activity, compound 1 can function as an analytical reference standard for verifying the identity and purity of newly synthesized tetrahydrobenzothiophenone analogs. Its fully characterized binding profile at A₁ and A₂ₐ receptors provides a benchmark against which the potency of novel derivatives can be directly calibrated in the same assay system [1].

Starting Point for Dual Antagonist Lead Optimization

For drug discovery efforts targeting conditions where combined A₁/A₂ₐ blockade may be therapeutically beneficial—such as certain neurological or cardiovascular indications—compound 1 offers a validated, ligand-efficient starting point. Its balanced receptor profile, confirmed in head-to-head comparisons with multiple alkylthio and ester analogs, reduces the risk of pursuing a scaffold with an inherently biased selectivity signature [1].

Application
Selection Property
Validation Focus
Balanced A₁/A₂ₐ receptor tool compound
Near-equipotent dual binding profile
Radioligand displacement assay consistency; selectivity ratio verification
SAR expansion scaffold
Minimal active pharmacophore with compact substituents
Matched-pair binding data as reference for systematic elaboration
Analytical reference for derivative characterization
Well-defined binding profile and spectroscopic identity
Potency benchmarking against novel analogs in same assay system
Lead optimization for dual-receptor target engagement studies
Balanced A₁/A₂ₐ selectivity signature
Receptor occupancy and functional assay characterization in model systems
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